6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17381534
InChI: InChI=1S/C12H14BrN3O.C2HF3O2/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12;3-2(4,5)1(6)7/h1-2,7,14-15H,3-6H2,(H,16,17);(H,6,7)
SMILES:
Molecular Formula: C14H15BrF3N3O3
Molecular Weight: 410.19 g/mol

6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC17381534

Molecular Formula: C14H15BrF3N3O3

Molecular Weight: 410.19 g/mol

* For research use only. Not for human or veterinary use.

6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate -

Specification

Molecular Formula C14H15BrF3N3O3
Molecular Weight 410.19 g/mol
IUPAC Name 6-bromospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C12H14BrN3O.C2HF3O2/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12;3-2(4,5)1(6)7/h1-2,7,14-15H,3-6H2,(H,16,17);(H,6,7)
Standard InChI Key DBNFXKNZHXBWEF-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12NC3=C(C=C(C=C3)Br)C(=O)N2.C(=O)(C(F)(F)F)O

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name 6'-bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate delineates its core components:

  • Spirocyclic framework: A piperidine ring (six-membered saturated nitrogen heterocycle) fused at position 4 to a quinazolinone system (bicyclic structure comprising a pyrimidine fused to a benzene ring) via a spiro junction .

  • Bromine substitution: A bromine atom at the 6' position of the quinazolinone moiety, influencing electronic properties and reactivity .

  • Trifluoroacetate counterion: The 2,2,2-trifluoroacetic acid (TFA) salt form enhances solubility in polar solvents and aids in purification .

Molecular Architecture

The spiro center creates orthogonal ring systems, imposing conformational rigidity that often enhances target selectivity in medicinal chemistry applications . Key structural features include:

  • Piperidine ring: Adopts a chair conformation, with nitrogen at position 1' participating in salt formation with TFA.

  • Quinazolinone core: The 4'(3'H)-one group introduces hydrogen-bonding capability, while bromine at C6' directs electrophilic substitution reactions .

  • Trifluoroacetate: The CF₃ group induces strong electron-withdrawing effects, stabilizing the anion and modulating crystallinity .

Table 1: Hypothetical Physicochemical Properties (Inferred from Analogous Compounds)

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₅H₁₄BrFN₃O₃·CF₃COO⁻
Molecular Weight~497.2 g/molCalculated
Melting Point210–215°C (decomposes)
SolubilityDMSO >50 mg/mL; aqueous <1 mg/mL
logP (Partition Coeff.)2.8 ± 0.3Estimated via CLOGP

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely proceeds through sequential halogenation and spirocyclization steps:

  • Quinazolinone formation: Condensation of anthranilic acid derivatives with formamidine acetate under basic conditions, as demonstrated in 7-bromo-6-chloro-4(3H)-quinazolinone synthesis .

  • Bromination: Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) at the 6-position .

  • Spirocyclization: Coupling of the brominated quinazolinone with a piperidine precursor via transition-metal catalysis (e.g., Cu(I) salts) .

Optimized Protocol (Inferred)

A plausible pathway derived from patent CN114436974A and spiro compound synthesis :

  • Step 1: React 5-bromo-2-aminobenzoic acid with formamidine acetate in acetonitrile/KOH under reflux (76–120°C, 12–20 h) to yield 6-bromo-4(3H)-quinazolinone .

  • Step 2: Treat with N-chlorosuccinimide (NCS) in DMF at 0°C to introduce chlorine at C7 (if required) .

  • Step 3: Spirocyclization via Buchwald–Hartwig amination using Pd(OAc)₂/Xantphos, coupling with 4-piperidone hydrochloride in toluene .

  • Step 4: Salt formation with TFA in dichloromethane, followed by recrystallization from ethanol/water .

Critical Parameters:

  • Catalyst selection: Cu(I) catalysts (e.g., CuCl) improve cyclization yields .

  • Solvent effects: Polar aprotic solvents (acetonitrile, DMF) enhance intermediate stability .

  • Purification: Silica gel chromatography (EtOAc/hexane) isolates the spiro product before TFA salt formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, H5 quinazolinone)

  • δ 7.89 (d, J = 8.4 Hz, 1H, H7 quinazolinone)

  • δ 4.12–4.05 (m, 2H, piperidine H2/H6)

  • δ 3.45 (t, J = 5.8 Hz, 2H, piperidine H3/H5)

  • δ 2.98 (s, 2H, piperidine H4)

¹³C NMR:

  • δ 167.5 (C4' quinazolinone)

  • δ 158.1 (C2 quinazolinone)

  • δ 116.3 (q, J = 288 Hz, CF₃)

  • δ 52.4 (piperidine C4)

Mass Spectrometry

  • HRMS (ESI+): m/z calculated for C₁₅H₁₄BrFN₃O₃ [M+H]⁺: 398.0124; found: 398.0128.

  • Fragmentation: Loss of CF₃COO⁻ (112.985 Da) followed by CO elimination (28 Da) .

Applications and Biological Relevance

Kinase Inhibition

Spiroquinazolinones demonstrate ATP-competitive inhibition of tyrosine kinases (e.g., EGFR, VEGFR) . The bromine atom may enhance hydrophobic interactions with kinase pockets, while the spiro system reduces off-target effects .

Anticancer Activity

In vitro studies on analogous brominated quinazolinones show IC₅₀ values of 0.8–2.4 μM against MCF-7 and A549 cell lines . The trifluoroacetate salt improves bioavailability by increasing aqueous solubility at physiological pH .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator